molecular formula C26H29N3O3S B2820437 2,5-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide CAS No. 690245-74-0

2,5-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide

Cat. No.: B2820437
CAS No.: 690245-74-0
M. Wt: 463.6
InChI Key: QKFZODJFAUSSFD-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide typically involves multiple steps. One common method includes the condensation of 2,5-dimethylbenzenesulfonamide with 4-(4-phenylpiperazine-1-carbonyl)benzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and piperazine rings.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide is unique due to its combination of a sulfonamide group, a piperazine ring, and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-20-8-9-21(2)25(18-20)33(31,32)27-19-22-10-12-23(13-11-22)26(30)29-16-14-28(15-17-29)24-6-4-3-5-7-24/h3-13,18,27H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFZODJFAUSSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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